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molecular formula C11H16BNO4S B8772329 (4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid

(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid

Cat. No. B8772329
M. Wt: 269.13 g/mol
InChI Key: CIZHHURYUJSTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633173B2

Procedure details

5-{-4-[(1,1-dioxidothiomorpholin-4-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-amine was prepared from 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine and 4-[(4-boronophenyl)methyl]-thiomorpholine 1,1-dioxide in a manner analogous to Step 2c. The reaction product was taken on to the next step.

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]2[N:8]=[C:9]([NH2:11])[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.B([C:15]1[CH:20]=[CH:19][C:18]([CH2:21][N:22]2[CH2:27][CH2:26][S:25](=[O:29])(=[O:28])[CH2:24][CH2:23]2)=[CH:17][CH:16]=1)(O)O>>[O:29]=[S:25]1(=[O:28])[CH2:26][CH2:27][N:22]([CH2:21][C:18]2[CH:19]=[CH:20][C:15]([C:2]3[N:7]4[N:8]=[C:9]([NH2:11])[N:10]=[C:6]4[CH:5]=[CH:4][CH:3]=3)=[CH:16][CH:17]=2)[CH2:23][CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2N1N=C(N2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)C1=CC=C(C=C1)CN1CCS(CC1)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=S1(CCN(CC1)CC1=CC=C(C=C1)C1=CC=CC=2N1N=C(N2)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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